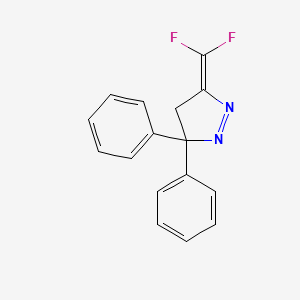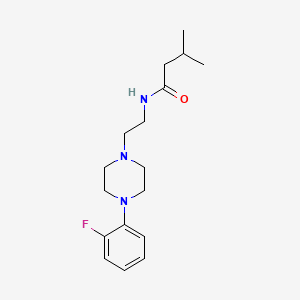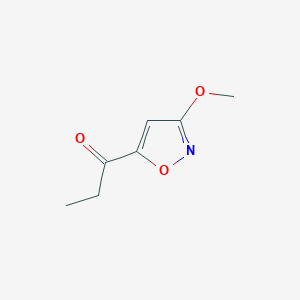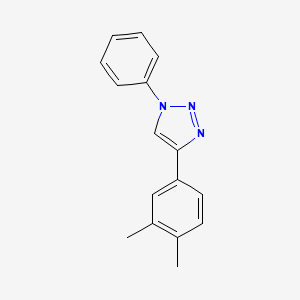
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole is a compound of significant interest in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethylidene group onto a pyrazole ring. The reaction conditions often include the use of catalysts, such as copper complexes, and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoromethylidene group.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylidene-oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Aplicaciones Científicas De Investigación
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets. The difluoromethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include modulation of enzyme activity and interaction with cellular receptors, which can lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole include other difluoromethylidene-substituted pyrazoles and diphenyl-substituted pyrazoles. These compounds share structural similarities but may differ in their chemical reactivity and applications .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties. The presence of both difluoromethylidene and diphenyl groups enhances its potential for diverse applications in scientific research and industry .
Propiedades
Número CAS |
89210-58-2 |
|---|---|
Fórmula molecular |
C16H12F2N2 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
5-(difluoromethylidene)-3,3-diphenyl-4H-pyrazole |
InChI |
InChI=1S/C16H12F2N2/c17-15(18)14-11-16(20-19-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
WQGMLPYQJDKKII-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(F)F)N=NC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)





![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)






